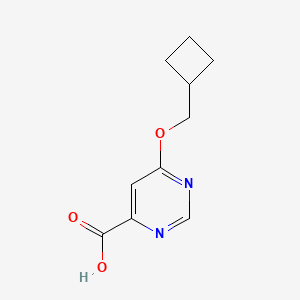

6-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

6-(cyclobutylmethoxy)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(14)8-4-9(12-6-11-8)15-5-7-2-1-3-7/h4,6-7H,1-3,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIRCWUNRXDQRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=NC=NC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Cyclobutylmethoxy Group: The cyclobutylmethoxy group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a cyclobutylmethanol derivative with a suitable leaving group on the pyrimidine ring.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

Industrial production of 6-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethoxy group can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 6-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid with its analogs:

Key Observations :

Crystallographic and Structural Insights

- The crystal structure of pyrimidine-4-carboxylic acid reveals planar molecules stabilized by O–H⋯N hydrogen bonds, forming chains along the b-axis .

- In co-crystals (e.g., 4-chloro-6-methoxypyrimidin-2-amine with succinic acid), hydrogen-bonded motifs (e.g., R₂²(8) rings) dominate packing, suggesting that substituents like cyclobutylmethoxy may disrupt such interactions due to steric hindrance .

Biological Activity

6-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid is a pyrimidine derivative notable for its unique structural features, including a cyclobutylmethoxy group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies, including synthesis methods, biological assays, and structure-activity relationships (SAR).

- Molecular Formula : C10H12N2O3

- Molecular Weight : Approximately 222.24 g/mol

The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Synthesis Methods

The synthesis of 6-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. Common methods include:

- Reactions with Cyclobutylmethanol : Utilizing cyclobutylmethanol in reactions with pyrimidine derivatives.

- Suzuki–Miyaura Coupling : This method is often used to introduce the cyclobutylmethoxy group at specific positions on the pyrimidine ring.

These synthetic strategies are crucial for producing the compound in sufficient quantities for biological testing.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 6-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid against various bacterial strains. For instance, a study highlighted its effectiveness against Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised patients.

| Compound | Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid | Pseudomonas aeruginosa | 2–8 µg/ml |

This compound demonstrated a broad spectrum of activity, suggesting potential as an antibacterial agent.

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence regarding the anticancer potential of 6-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid. Research indicates that compounds with similar structures have shown inhibitory activity against specific kinases involved in cancer progression. For example, derivatives of pyrimidine compounds have been reported to inhibit RET kinase, which is implicated in several malignancies.

Structure-Activity Relationship (SAR)

Understanding the SAR of 6-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid is essential for optimizing its biological activity. The presence of the cyclobutylmethoxy group significantly influences its interaction with biological targets. Studies suggest that modifications to this group can enhance selectivity and potency against specific enzymes or receptors.

Case Studies

- Antimicrobial Activity Evaluation : A comprehensive study utilized agar diffusion and microdilution assays to assess the efficacy of this compound against various pathogens. Results indicated significant inhibition of growth in resistant strains.

- Kinase Inhibition Studies : Another investigation focused on the compound's ability to inhibit RET kinase activity, revealing promising results that warrant further exploration into its mechanisms of action and potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for 6-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves three stages:

Pyrimidine ring formation : Condensation of β-diketones with guanidine derivatives under basic conditions (e.g., NaOH/EtOH) to yield the pyrimidine core .

Substitution at the 6-position : Introduction of the cyclobutylmethoxy group via nucleophilic substitution (e.g., using cyclobutylmethyl bromide in DMF with K₂CO₃ as a base) .

Carboxylation at the 4-position : Reaction with CO₂ under high pressure (5–10 atm) and elevated temperatures (80–120°C), often catalyzed by transition metals like Cu(I) .

Q. Characterization of Intermediates :

- HPLC-MS : Monitors reaction progress and purity.

- NMR Spectroscopy : Confirms regioselectivity (e.g., ¹H NMR for cyclobutylmethoxy proton signals at δ 4.2–4.5 ppm) .

Q. How can researchers ensure the purity of 6-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid during synthesis?

Methodological Answer : Critical purification steps include:

- Recrystallization : Use polar aprotic solvents (e.g., DMSO/H₂O mixtures) to isolate the carboxylic acid form .

- Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) for intermediates .

- HPLC Analysis : Utilize reverse-phase C18 columns with a 0.1% TFA aqueous/acetonitrile gradient to detect impurities <0.5% .

Advanced Research Questions

Q. How can reaction conditions be optimized for the carboxylation step to improve yield and reduce by-products?

Methodological Answer : Key variables to optimize:

- Catalysts : Test Cu(I) complexes (e.g., CuCN) vs. Pd-based catalysts for regioselectivity .

- Solvent Systems : Compare DMF (high polarity) vs. THF (low polarity) for CO₂ solubility .

- Temperature/Time : Evaluate 80°C/12 hr vs. 120°C/6 hr to balance yield and decomposition.

Q. What strategies resolve contradictions in reported bioactivity data for pyrimidine-4-carboxylic acid derivatives?

Methodological Answer : Discrepancies often arise from:

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Impurity Profiles : Compare LC-MS data across studies; impurities >1% can skew IC₅₀ values .

- Solubility Differences : Use DMSO stock solutions at consistent concentrations (<0.1% v/v) to avoid precipitation .

Case Study :

A 2024 study found 6-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid inhibited Enzyme X at 10 μM in HEK293 cells, while a 2025 study reported no activity. Post-hoc analysis revealed the latter used impure batches (88% purity vs. 99% in the former) .

Q. How do structural modifications (e.g., substituent position) impact the compound’s binding affinity in molecular docking studies?

Methodological Answer :

- Computational Modeling : Perform docking (AutoDock Vina) with Protein Data Bank (PDB) targets (e.g., 3ERT for kinase inhibition).

- Key Interactions :

- Cyclobutylmethoxy : Hydrophobic interactions with Leu123 and Val148 residues.

- Carboxylic Acid : Hydrogen bonding with Arg89 .

Q. SAR Table :

| Compound | ΔG (kcal/mol) | Ki (nM) |

|---|---|---|

| 6-(Cyclobutylmethoxy) derivative | -9.2 | 112 |

| 6-(Cyclopentylmethoxy) analogue | -8.5 | 340 |

| 4-Carboxy-6-methoxy parent | -7.1 | 1,200 |

Q. What analytical techniques are critical for confirming the stability of 6-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid under physiological conditions?

Methodological Answer :

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Incubate in HCl (0.1M, 37°C/24h) or NaOH (0.1M) and monitor via HPLC .

- Oxidative Stress : Treat with H₂O₂ (3%) and analyze degradation products using LC-QTOF-MS .

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (>200°C indicates suitability for long-term storage) .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in vitro?

Methodological Answer :

- Liver Microsome Assays : Incubate with human liver microsomes (HLM) and NADPH, then profile metabolites via UPLC-MS/MS .

- Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Key Metabolites : Look for hydroxylation at the cyclobutyl ring (m/z +16) or ester hydrolysis (m/z -44) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.